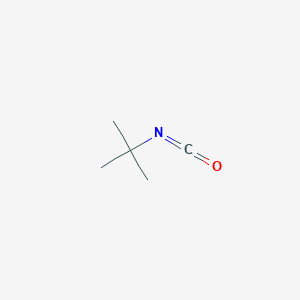

Tert-butyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2,3)6-4-7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOLNIXAPIAKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | TERT-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061818 | |

| Record name | tert-Butyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl isocyanate appears as a clear colorless liquid with a pungent odor. Very toxic by ingestion, may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | TERT-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1609-86-5 | |

| Record name | TERT-BUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-butyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 2-isocyanato-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RHQ1BS36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isocyanate (t-BuNCO) is a versatile and highly reactive organochemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structural feature, a bulky tert-butyl group attached to the reactive isocyanate moiety, imparts specific reactivity and properties that are leveraged in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies, and an exploration of its key reactions relevant to drug development and scientific research.

Physical and Chemical Properties

This compound is a colorless, volatile liquid with a pungent odor.[1] It is highly flammable and moisture-sensitive. The physical and chemical properties of this compound are summarized in the tables below for easy reference.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [3] |

| CAS Number | 1609-86-5 | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Pungent | [1] |

| Density | 0.868 g/mL at 25 °C | [3] |

| Boiling Point | 85-86 °C | [3] |

| Melting Point | -60 °C | |

| Flash Point | -4 °C (24.8 °F) | [3] |

| Vapor Pressure | 79 hPa at 20 °C | |

| Refractive Index (n²⁰/D) | 1.386 | |

| Solubility | Soluble in chloroform, DMSO (slightly). Reacts with water. |

Safety and Hazard Information

| Hazard Statement | GHS Classification |

| Highly flammable liquid and vapor | H225 |

| Toxic if swallowed | H301 |

| Fatal if inhaled | H330 |

| Causes severe skin burns and eye damage | H314 |

| May cause an allergic skin reaction | H317 |

Spectral Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simple and characteristic.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.36 | Singlet | 9H | (CH ₃)₃C- |

The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically around 1.36 ppm in CDCl₃. The absence of adjacent protons results in a singlet multiplicity.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure.

| Chemical Shift (δ) ppm | Assignment |

| ~122 | -N=C =O |

| ~57 | (C H₃)₃C - |

| ~29 | (C H₃)₃C- |

The spectrum shows three distinct signals corresponding to the isocyanate carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.[5]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the isocyanate group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2270-2250 | Asymmetric N=C=O stretch | Strong, Sharp |

| ~2970 | C-H stretch (tert-butyl) | Medium-Strong |

| ~1460, 1370 | C-H bend (tert-butyl) | Medium |

The intense band in the region of 2270-2250 cm⁻¹ is a definitive indicator of the presence of the isocyanate functional group.[2]

Experimental Protocols

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound involves the reaction of tert-butylamine with phosgene or a phosgene equivalent.

Method 1: Phosgenation of p-Toluenesulfonamide followed by reaction with tert-Butylamine [1]

This method avoids the direct handling of tert-butylamine hydrochloride and is reported to give high purity and yield.

-

Step 1: Formation of the Intermediate. In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, an inert solvent such as xylene is mixed with p-toluenesulfonamide. Phosgene gas is introduced into the mixture at a temperature of 100-120 °C. After the reaction is complete, an inert gas (e.g., nitrogen) is bubbled through the solution to remove any unreacted phosgene and hydrogen chloride.

-

Step 2: Reaction with tert-Butylamine. The resulting reaction mixture is cooled to 0-20 °C. Tert-butylamine is then added dropwise to the cooled solution.

-

Step 3: Reaction Completion and Work-up. The mixture is heated to reflux for several hours to ensure the reaction goes to completion.

-

Step 4: Purification. The final product, this compound, is isolated and purified by fractional distillation.

Caption: Synthesis of this compound workflow.

Purification by Fractional Distillation

Due to its volatile nature and relatively low boiling point, fractional distillation is the preferred method for purifying this compound.[6]

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer. The system should be dry to prevent reaction of the isocyanate with water.

-

Procedure: The crude this compound is placed in the round-bottom flask with boiling chips. The flask is heated gently. The vapor will rise through the fractionating column, and the component with the lower boiling point (this compound) will reach the top of the column first. The temperature at the thermometer should be monitored closely. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (85-86 °C) is collected in the receiving flask.

-

Precautions: The distillation should be performed in a well-ventilated fume hood due to the toxicity and pungent odor of this compound.

Caption: Fractional distillation workflow for purification.

Chemical Reactivity and Key Reactions

The isocyanate group is highly electrophilic, making this compound a versatile reagent for reactions with a wide range of nucleophiles. The bulky tert-butyl group can sterically hinder the approach to the carbonyl carbon, influencing the reaction rates and, in some cases, the product distribution compared to less hindered isocyanates.

Reaction with Amines to Form Ureas

This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules.[3]

Experimental Protocol: Synthesis of N-tert-Butyl-N'-phenylurea

-

Reactants: this compound and aniline.

-

Procedure: In a round-bottom flask, aniline is dissolved in a suitable inert solvent (e.g., diethyl ether or dichloromethane). The solution is cooled in an ice bath. This compound is added dropwise to the stirred solution. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion. The resulting solid product, N-tert-butyl-N'-phenylurea, can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

Caption: Reaction of this compound with aniline.

Reaction with Alcohols to Form Carbamates

Alcohols react with this compound to form N-tert-butyl carbamates, also known as tert-butoxycarbonyl (Boc) protected amines after subsequent transformations. This reaction is a cornerstone of protecting group chemistry in peptide synthesis and drug development.

Experimental Protocol: Synthesis of Ethyl N-tert-butylcarbamate

-

Reactants: this compound and ethanol.

-

Procedure: In a reaction vessel, absolute ethanol is placed and cooled in an ice bath. This compound is added dropwise to the stirred ethanol. The reaction may be slow at low temperatures and can be allowed to warm to room temperature or gently heated to facilitate completion. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the isocyanate peak at ~2260 cm⁻¹). After the reaction is complete, the excess ethanol can be removed under reduced pressure to yield the crude ethyl N-tert-butylcarbamate, which can be further purified if necessary.

Caption: Reaction of this compound with ethanol.

Applications in Drug Development and Research

The reactivity of this compound makes it a valuable building block in medicinal chemistry and materials science.

-

Urea and Carbamate Synthesis: As detailed above, the formation of stable urea and carbamate linkages is crucial in the synthesis of a vast number of pharmaceutical compounds, including enzyme inhibitors and receptor ligands.

-

Protecting Group Chemistry: The tert-butylcarbamoyl group can serve as a protecting group for amines.

-

Polymer and Materials Science: this compound is used in the modification of polymers and the synthesis of functional materials. For example, it has been used to modify metal-organic frameworks (MOFs).[3]

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. Its high reactivity, governed by the electrophilic isocyanate group, allows for a wide range of synthetic transformations that are of great importance in the fields of drug development, agrochemicals, and materials science. A thorough understanding of its properties, safe handling procedures, and reaction characteristics is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of these aspects to aid researchers and scientists in their work with this versatile compound.

References

- 1. CN108395383B - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, |For Research [benchchem.com]

- 4. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]

- 5. tert-Butylisocyanate(1609-86-5) 13C NMR spectrum [chemicalbook.com]

- 6. chembam.com [chembam.com]

An In-depth Technical Guide to the Synthesis of Tert-butyl Isocyanate from Tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing tert-butyl isocyanate from tert-butylamine. The document details both phosgene-based and phosgene-free methodologies, offering in-depth experimental protocols, quantitative data analysis, and visual representations of the chemical processes. This guide is intended to serve as a valuable resource for chemists and researchers in academic and industrial settings, particularly those involved in fine chemical synthesis and drug development.

Introduction

This compound is a crucial chemical intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its sterically hindered tert-butyl group imparts unique reactivity and properties to the resulting molecules. The synthesis of this compound from the readily available precursor, tert-butylamine, can be achieved through several distinct pathways, each with its own set of advantages and challenges regarding safety, yield, and purity.

This guide will explore the following synthetic strategies:

-

Phosgene-Based Synthesis: A traditional and effective method, though it involves the use of highly toxic phosgene or its derivatives.

-

Phosgene-Free Synthesis: Safer alternatives that avoid the hazards associated with phosgene, including the thermal decomposition of carbamates and the reaction of tert-butyl halides with cyanate salts.

Phosgene-Based Synthesis of this compound

The reaction of tert-butylamine with phosgene or its safer surrogates, such as diphosgene and triphosgene, is a well-established method for the production of this compound. This approach generally proceeds with high yields and purity.

Reaction with Phosgene

This method involves the direct reaction of tert-butylamine with phosgene. The reaction typically proceeds in an inert solvent.

Reaction Pathway:

Figure 1: Synthesis of this compound via phosgenation.

Experimental Protocol:

A detailed experimental protocol is described in Chinese patent CN108395383B, which utilizes p-toluenesulfonamide as a catalyst.[1]

-

Preparation of the First Reaction Liquid: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, mix an inert solvent (e.g., xylene, chlorobenzene) and p-toluenesulfonamide. Introduce phosgene gas at a temperature of 100-120 °C. After the reaction is complete, introduce an inert gas (e.g., nitrogen) to purge the excess phosgene and hydrogen chloride.[1]

-

Synthesis of this compound: Cool the first reaction liquid to 0-20 °C. Slowly add tert-butylamine dropwise to the solution. After the addition is complete, heat the mixture and reflux for at least 4 hours.[1]

-

Purification: After the reaction, the this compound is separated and purified by distillation. Fractions are typically collected at 83-90 °C.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Solvent | Xylene, Chlorobenzene, o-Dichlorobenzene | [1] |

| Catalyst | p-Toluenesulfonamide | [1] |

| Phosgene Introduction Temp. | 100-120 °C | [1] |

| Tert-butylamine Addition Temp. | 0-20 °C | [1] |

| Reflux Time | > 4 hours | [1] |

| Yield | 75.4% - 79.5% | [1] |

| Purity | 97.1% - 98.2% | [1] |

Reaction with Triphosgene (Phosgene Surrogate)

Due to the high toxicity of phosgene gas, solid and less hazardous phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) are often preferred in laboratory settings.

Reaction Pathway:

Figure 2: Synthesis using the phosgene surrogate, triphosgene.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve triphosgene in an anhydrous inert solvent such as dichloromethane or toluene under an inert atmosphere.

-

Addition of Amine: Dissolve tert-butylamine in the same anhydrous solvent and add it dropwise to the triphosgene solution at a low temperature (typically 0 °C).

-

Reaction and Workup: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch). The reaction mixture is then typically filtered to remove any precipitated amine hydrochloride, and the solvent is removed under reduced pressure. The crude product is purified by distillation.

Phosgene-Free Synthesis of this compound

Growing concerns over the safety and environmental impact of phosgene have driven the development of alternative, phosgene-free synthetic routes.

Thermal Decomposition of Carbamates

A prominent phosgene-free method involves the thermal decomposition of N-tert-butylcarbamates.[2] This two-step process first involves the synthesis of a suitable carbamate from tert-butylamine, followed by its thermal cleavage to yield the isocyanate and an alcohol.

Reaction Pathway:

References

Phosgene-Free Pathways to Tert-Butyl Isocyanate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butyl isocyanate, a crucial building block in the pharmaceutical and agrochemical industries, has traditionally been dominated by methods employing the highly toxic and hazardous reagent, phosgene. Growing safety and environmental concerns have catalyzed the development of safer, phosgene-free alternatives. This technical guide provides a comprehensive overview of the most prominent phosgene-free synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic pathway diagrams to aid researchers in selecting and implementing the most suitable method for their needs.

Synthesis from Tert-Butyl Chloride and Sodium Cyanate

A direct and industrially relevant approach to this compound involves the reaction of tert-butyl chloride with an alkali metal cyanate, most commonly sodium cyanate. This method avoids the use of highly toxic reagents and can be performed with readily available starting materials. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, to enhance the reaction rate and yield.

Reaction Scheme:

(CH₃)₃CCOOH -> (CH₃)₃CCON₃ -> (CH₃)₃CNCO + N₂

(CH₃)₃CCONH₂ + Br₂ + 4NaOH -> (CH₃)₃CNCO + 2NaBr + Na₂CO₃ + 2H₂O

(CH₃)₃CCONHOH --(Activation)--> (CH₃)₃CCONHO-Act --(Base)--> (CH₃)₃CNCO

(CH₃)₃CNHCOOR --(Heat)--> (CH₃)₃CNCO + ROH

Spectroscopic Analysis of Tert-butyl Isocyanate: A Technical Guide

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for tert-butyl isocyanate. It includes detailed experimental protocols and quantitative data organized for clarity and comparative analysis.

Introduction

This compound (C₅H₉NO) is a valuable reagent in organic synthesis, frequently utilized for the introduction of a tert-butyl carbamoyl moiety. Its reactivity is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation of derivative compounds. This guide presents the ¹H NMR, ¹³C NMR, and IR spectral data for this compound, complete with methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are straightforward, revealing the high symmetry of the tert-butyl group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a single resonance, confirming the equivalence of the nine protons of the tert-butyl group.

| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |

| 1.36 | Singlet | 9H | (CH ₃)₃C- |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum displays three distinct signals corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 125.1 | -N =C =O |

| 57.4 | (C H₃)₃C - |

| 29.8 | (C H₃)₃C- |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the isocyanate functional group, which exhibits a strong and characteristic absorption band.

IR Spectral Data

The IR spectrum of this compound is dominated by the asymmetric stretching vibration of the N=C=O group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Strong | C-H stretch (sp³) |

| 2278 | Very Strong | N=C=O asymmetric stretch |

| 1472 | Medium | C-H bend (asymmetric) |

| 1395 | Medium | C-H bend (symmetric) |

| 1368 | Strong | C-H bend |

| 1238 | Strong | C-N stretch |

| 1032 | Medium | C-C stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary for the instrument's field-frequency lock.

-

Filtration (Optional but Recommended): To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with 8-16 scans.

-

-

¹³C NMR Acquisition:

-

A greater number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (Neat Liquid) Protocol

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean, empty sample compartment has been recorded.

-

Sample Preparation: As this compound is a liquid, the spectrum can be conveniently recorded as a "neat" sample. Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Sample Mounting: Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

-

Data Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument software to generate the infrared spectrum.

-

Cleaning: After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator to prevent damage from atmospheric moisture.

Visualized Structural-Spectral Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR and IR signals.

Caption: Correlation of this compound structure with key NMR and IR signals.

Reactivity of Tert-butyl Isocyanate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl isocyanate ((CH₃)₃CNCO) is a versatile reagent in organic synthesis, prized for the introduction of the sterically demanding tert-butylcarbamoyl moiety. Its reactivity is dominated by the electrophilic nature of the central carbon atom in the isocyanate group, making it a target for a wide array of nucleophiles. The bulky tert-butyl group significantly influences reaction kinetics and product stability, often imparting unique selectivity compared to less hindered isocyanates. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and water, as well as other reactive partners. It includes a compilation of available quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for professionals in research and drug development.

Core Principles of Reactivity

The reactivity of this compound is governed by the electronic and steric properties of the isocyanate group and the tert-butyl substituent. The cumulative double bonds in the -N=C=O functional group render the central carbon atom highly electrophilic and susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by proton transfer to the nitrogen atom.

The bulky tert-butyl group plays a crucial role in modulating this reactivity. It can sterically hinder the approach of nucleophiles, thereby slowing down reaction rates compared to less substituted isocyanates. However, it also contributes to the stability of the resulting products.

Reactions with Amines: Formation of Ureas

The reaction of this compound with primary and secondary amines is a rapid and generally exothermic process that yields N,N'-disubstituted and N,N',N'-trisubstituted ureas, respectively.[1] This reaction is typically faster than the corresponding reactions with alcohols or water.[1]

General Reaction: (CH₃)₃CNCO + R¹R²NH → (CH₃)₃CNHCONR¹R²

The reaction proceeds via a nucleophilic addition of the amine nitrogen to the isocyanate carbon.[1] The steric hindrance of the tert-butyl group can influence the reaction rate, particularly with bulky amines.

Quantitative Data

While the reaction with amines is known to be very fast, specific kinetic data for this compound is sparse in the literature. However, qualitative observations consistently indicate that the reaction with primary aliphatic amines is nearly instantaneous at room temperature. Aromatic amines, being less nucleophilic, react more slowly than aliphatic amines. Secondary amines generally react slower than primary amines due to increased steric hindrance.

Table 1: Synthesis of Various Ureas from N-t-butyl-N'-(5-tropolonyl)urea and Different Amines [1]

| Amine | Resulting Urea Product | Yield (%) |

| 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)-N'-(5-tropolonyl)urea | 64 |

| Aniline | N-Phenyl-N'-(5-tropolonyl)urea | 92 |

| 4-Nitroaniline | N-(4-Nitrophenyl)-N'-(5-tropolonyl)urea | 93 |

| 4-Aminobenzoic acid | N-(4-Carboxyphenyl)-N'-(5-tropolonyl)urea | 85 |

| Piperidine | N-Piperidinyl-N'-(5-tropolonyl)urea | 92 |

| Histamine | N-(2-(1H-Imidazol-4-yl)ethyl)-N'-(5-tropolonyl)urea | 89 |

| Pindolol | N-(3-(Indol-4-yloxy)-2-hydroxypropyl)-N'-(5-tropolonyl)urea | 91 |

Experimental Protocols

Protocol 1: Synthesis of N-t-Butyl-N'-phenylurea [2]

-

Materials:

-

tert-Butylamine (1.06 ml, 10.0 mmol)

-

Phenyl isocyanate (1.08 ml, 10.0 mmol)

-

Benzene (10 ml)

-

-

Procedure:

-

A solution of tert-butylamine and phenyl isocyanate in benzene is stirred for 2 hours at room temperature.

-

The resulting precipitate is collected by filtration to afford N-t-butyl-N'-phenylurea.

-

The product can be purified by recrystallization from benzene.

-

Protocol 2: Synthesis of Di-tert-butylurea [3]

-

Materials:

-

tert-Butylamine (85.2 mL, 791 mmol)

-

Triethylamine (127 mL, 900 mmol)

-

Toluene (2000 mL)

-

Triphosgene (36.3 g, 120 mmol)

-

Water

-

-

Procedure:

-

Charge a 5-L Erlenmeyer flask with tert-butylamine, triethylamine, and toluene.

-

Cool the mixture to an internal temperature of 5 °C in an ice bath.

-

Add triphosgene in small portions over a period of 20 minutes.

-

Warm the mixture to room temperature and stir for 24 hours.

-

Quench the reaction with water (500 mL) and transfer to a separatory funnel.

-

Discard the aqueous phase and wash the organic layer with water (4 x 500 mL).

-

Collect the white solids by suction filtration.

-

Wash the combined white solids with water (2000 mL) and dry at 65 °C under vacuum to give di-tert-butylurea.

-

Mechanistic Diagram

Caption: Nucleophilic addition of an amine to this compound.

Reactions with Alcohols: Formation of Carbamates (Urethanes)

The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is of great industrial importance in the production of polyurethanes. The reaction can proceed without a catalyst but is often accelerated by acids or bases.[3] Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols are even less reactive.[3]

General Reaction: (CH₃)₃CNCO + ROH → (CH₃)₃CNHCOOR

Studies on the alcoholysis of isocyanates suggest a complex mechanism, potentially involving multiple alcohol molecules in the transition state acting as a proton shuttle.[2][3]

Quantitative Data

Kinetic studies on the reaction of isocyanates with alcohols have been conducted, but specific data for this compound is limited. The data available for other isocyanates can provide some general trends. The reaction is influenced by the steric hindrance of both the isocyanate and the alcohol.

Table 2: Rate of Reaction of Substituted Alcohols with α-Naphthyl Isocyanate *[4]

| Alcohol | k x 10⁴ liter mole⁻¹ sec⁻¹ |

| Methyl | 16.20 |

| Ethyl | 9.51 |

| n-Butyl | 6.50 |

| n-Hexyl | 6.23 |

| Sec-butyl | 1.87 |

| Tert-butyl | 0.09 |

*In all experiments, the concentrations of isocyanate, alcohol, and ferric acetylacetonate were 0.368, 0.368, and 1.4 x 10⁻⁵ moles/l, respectively. All reactions were carried out in diethylene glycol diethyl ether solution at 30.0°C.

This data illustrates the significant decrease in reaction rate with increasing steric hindrance of the alcohol.

Experimental Protocols

Protocol 3: General Procedure for the Synthesis of a tert-Butyl Carbamate

-

Materials:

-

This compound (1.0 eq)

-

Alcohol (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., THF, toluene, or dichloromethane)

-

Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or a tertiary amine like triethylamine or DABCO)

-

-

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

If using a catalyst, add it to the alcohol solution.

-

Add the this compound dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Mechanistic Diagram

Caption: Formation of a carbamate from this compound and an alcohol.

Reactions with Thiols: Formation of Thiocarbamates

The reaction of this compound with thiols yields thiocarbamates. This reaction is often referred to as a "thiol-isocyanate click reaction" due to its high efficiency and specificity, especially when catalyzed by a base.

General Reaction: (CH₃)₃CNCO + RSH → (CH₃)₃CNHCOS(R)

Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective catalysts for this transformation.

Quantitative Data

Experimental Protocols

Protocol 4: General Procedure for Thiol-Isocyanate "Click" Reaction on a Polymer Brush [5]

-

Materials:

-

Isocyanate-functionalized polymer brush

-

Thiol (e.g., 1-dodecanethiol)

-

Anhydrous THF

-

DBU (catalyst)

-

-

Procedure:

-

Prepare a solution of the thiol in THF.

-

Place the isocyanate-functionalized polymer brush in a reaction vessel.

-

Add the thiol solution to the reaction vessel.

-

Add the DBU catalyst (e.g., in a 500:1 mol/mol ratio of thiol:DBU).

-

Allow the reaction to proceed for a short period (e.g., 12 minutes) at room temperature.

-

Rinse the functionalized surface to remove excess reagents.

-

Mechanistic Diagram

Caption: Base-catalyzed reaction of this compound with a thiol.

Reaction with Water: Hydrolysis

This compound reacts with water to form an unstable carbamic acid intermediate, which then decomposes to tert-butylamine and carbon dioxide.[6][7][8] This reaction can be vigorous and may be catalyzed by acids or bases.[3][7] The resulting tert-butylamine can then react with any remaining this compound to form 1,3-di-tert-butylurea.[6]

General Reaction: (CH₃)₃CNCO + H₂O → [(CH₃)₃CNHCOOH] → (CH₃)₃CNH₂ + CO₂ (CH₃)₃CNCO + (CH₃)₃CNH₂ → ((CH₃)₃CNH)₂CO

Quantitative Data

Quantitative kinetic data for the hydrolysis of this compound is not extensively reported. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Experimental Protocols

Due to the often-vigorous nature of the reaction and the formation of gaseous byproducts, controlled hydrolysis protocols are important for safety.

Protocol 5: Controlled Hydrolysis of this compound

-

Materials:

-

This compound

-

Water

-

A suitable solvent (e.g., THF or acetone) to moderate the reaction.

-

-

Procedure:

-

Dissolve this compound in the solvent in a flask equipped with a stirrer and a gas outlet.

-

Slowly add water dropwise to the stirred solution. The reaction can be exothermic, so cooling may be necessary.

-

Stir the mixture until the evolution of CO₂ ceases.

-

The resulting solution will contain tert-butylamine. If excess isocyanate was used, 1,3-di-tert-butylurea may precipitate.

-

Mechanistic Diagram

Caption: Hydrolysis of this compound.

Other Reactions

This compound participates in a variety of other reactions, showcasing its versatility as a reagent.

Cycloaddition Reactions

This compound can undergo cycloaddition reactions. For example, it participates in a [2+2] cycloaddition with phosphagermaallene to form a 1-oxa-2-germacyclobutane derivative.[3][6] It also reacts with a tellurium diimide dimer in a double cycloaddition.[2][6]

Reactions with Carboxylic Acids

The reaction of this compound with carboxylic acids can lead to the formation of amides with the extrusion of carbon dioxide. This reaction is believed to proceed through an unstable mixed carbamic-carboxylic anhydride intermediate.[6]

Reactions with Organometallic Reagents

This compound can react with various organometallic compounds. For instance, it reacts with aluminum dihydride in the presence of trace water to yield a terminal hydroxide-containing dinuclear alumoxane.[3] Reactions with manganese(II) alkyls have also been reported.[9]

Conclusion

This compound exhibits a rich and varied reactivity profile with a wide range of nucleophiles. The presence of the tert-butyl group provides steric hindrance that modulates its reactivity and influences product stability. While the reactions with primary amines are extremely rapid, forming ureas, reactions with alcohols and thiols, leading to carbamates and thiocarbamates respectively, are also efficient, particularly with catalysis. The hydrolysis of this compound is a key consideration due to its moisture sensitivity. This guide provides a foundational understanding of these reactions, supported by available data and experimental protocols, to aid researchers in the effective utilization of this important synthetic building block. Further quantitative kinetic studies would be beneficial to provide a more detailed comparative analysis of its reactivity with a broader scope of nucleophiles under standardized conditions.

References

- 1. Notes. Synthesis and crystal structures of [PPh4][MN{ButNC(O)NBut}Cl2](M = Ru or Os); a new reaction of this compound. Synthesis of W[ButNC(O)NBut]2(NHBut)2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Cycloaddition reaction of this compound and a tellurium diimide dimer: extended helical structure of the ureato telluroxide {[OC(μ-NBut)2TeO]2(thf)} ∞ - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound 97 1609-86-5 [sigmaaldrich.com]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, |For Research [benchchem.com]

- 7. nj.gov [nj.gov]

- 8. lookchem.com [lookchem.com]

- 9. Reactions of organic isocyanates and tert-butyl isocyanide with manganese(II) alkyls and trimesitylchromium - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Tert-Butyl Isocyanate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isocyanate (TBIC) is a highly reactive and versatile chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water. However, this high reactivity also presents significant health and safety hazards, including high flammability, acute toxicity upon inhalation and ingestion, and the potential to cause severe skin and eye damage.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe utilization of this compound in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the knowledge required to minimize risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1609-86-5 | [1][3] |

| Molecular Formula | C₅H₉NO | [4] |

| Molecular Weight | 99.13 g/mol | [4] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Pungent | [2] |

| Boiling Point | 85-86 °C | [3] |

| Melting Point | No data available | [3] |

| Flash Point | -4 °C | |

| Density | 0.868 g/mL at 25 °C | |

| Vapor Pressure | 79 hPa at 20 °C | |

| Solubility | Insoluble in water; reacts with water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The following table summarizes its primary hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | Highly flammable liquid and vapor[1][3] |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1] |

| Acute Toxicity, Inhalation | Category 1 | Fatal if inhaled[1] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[1] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |

Personal Protective Equipment (PPE)

Due to the severe hazards associated with this compound, the use of appropriate personal protective equipment is mandatory. The following diagram outlines the required PPE.

Safe Handling and Storage

Strict adherence to proper handling and storage protocols is crucial to prevent exposure and accidents.

Handling Workflow

The following workflow illustrates the key steps for safely handling this compound in a laboratory setting.

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area designated for flammable and toxic chemicals.[3]

-

Container: Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]

-

Incompatibilities: Store away from water, alcohols, amines, strong acids, strong bases, and oxidizing agents.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill and Leak Response

The following decision tree outlines the appropriate response to a this compound spill.

Experimental Protocols

The high reactivity of this compound necessitates carefully planned and executed experimental procedures. Below are representative protocols for common reactions involving this reagent, emphasizing safety at each step.

General Considerations for All Reactions

-

All reactions must be conducted in a certified chemical fume hood.

-

An inert atmosphere (nitrogen or argon) is required to prevent reaction with atmospheric moisture.

-

Use oven-dried or flame-dried glassware to ensure the absence of water.

-

Add this compound dropwise to the reaction mixture, and monitor the temperature closely, using an ice bath for cooling if necessary.

-

Always quench any unreacted isocyanate before workup.

Protocol 1: Synthesis of a Urea Derivative

This protocol describes the reaction of this compound with a primary amine to form a substituted urea.

Materials:

-

Primary amine (1.0 equiv)

-

Anhydrous aprotic solvent (e.g., THF, DCM)

-

This compound (1.05 equiv)

-

Quenching solution (e.g., methanol or isopropanol)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve the primary amine in the anhydrous solvent.

-

Addition of Isocyanate: Slowly add the this compound to the stirred amine solution via the dropping funnel at room temperature. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add the quenching solution to react with any excess this compound.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude urea can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Carbamate

This protocol outlines the reaction of this compound with an alcohol to form a carbamate. This reaction is often slower than the reaction with amines and may require a catalyst.

Materials:

-

Alcohol (1.0 equiv)

-

Anhydrous aprotic solvent (e.g., toluene, THF)

-

This compound (1.1 equiv)

-

Catalyst (e.g., dibutyltin dilaurate, optional)

-

Quenching solution (e.g., methanol)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the alcohol in the anhydrous solvent.

-

Addition of Reagents: Add the this compound to the alcohol solution, followed by the catalyst if used.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench any unreacted isocyanate by the slow addition of methanol.

-

Workup: Remove the solvent under reduced pressure and purify the resulting carbamate by column chromatography or distillation.

Waste Disposal and Decontamination

Proper disposal of this compound waste and decontamination of equipment are critical final steps.

-

Waste Disposal: All waste containing this compound, including reaction residues, contaminated absorbents, and disposable PPE, must be treated as hazardous waste and disposed of according to institutional and local regulations.

-

Decontamination of Glassware: Glassware should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood, followed by decontamination with a solution that will neutralize the isocyanate. A common decontaminating solution consists of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water.[1] Alternatively, a solution of 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water can be used with adequate ventilation.[1] Allow the decontamination solution to stand in the glassware for at least 15 minutes before final cleaning.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe use demands a comprehensive understanding of its hazards and strict adherence to safety protocols. By implementing the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Continuous vigilance, proper training, and a strong safety culture are paramount when working with such reactive and hazardous materials.

References

An In-depth Technical Guide on the Moisture Sensitivity and Storage of Tert-butyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the moisture sensitivity of tert-butyl isocyanate, a critical consideration for its handling, storage, and application in research and development. Due to its high reactivity, understanding and controlling moisture exposure is paramount to ensure experimental success and maintain material integrity.

Introduction to this compound

This compound ((CH₃)₃CNCO) is a versatile organic compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility stems from the high reactivity of the isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles such as alcohols, amines, and water. However, this reactivity also makes it highly susceptible to degradation by moisture, necessitating stringent handling and storage protocols.

Moisture Sensitivity and Reaction with Water

This compound is extremely sensitive to moisture and reacts violently with water.[1][2] This reaction is exothermic and can generate significant heat and pressure, posing a safety hazard if not properly managed.[3] The presence of moisture can lead to the degradation of the isocyanate, resulting in the formation of unwanted byproducts and a decrease in the purity and efficacy of the starting material.

2.1. Hydrolysis Mechanism

The reaction of this compound with water proceeds through a multi-step mechanism. The initial reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This forms an unstable carbamic acid intermediate, which then rapidly decomposes to yield tert-butylamine and carbon dioxide gas.[4] The newly formed tert-butylamine, being a primary amine, can then react with another molecule of this compound to form the symmetrically substituted 1,3-di-tert-butylurea, a solid precipitate.

2.2. Quantitative Data

While it is well-established that this compound reacts readily with water, specific kinetic data, such as the hydrolysis rate constant, is not extensively available in peer-reviewed literature. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts.[2] For practical purposes, it should be assumed that the reaction is rapid and that any exposure to moisture will lead to degradation.

| Parameter | Value/Information | Source |

| Reactivity with Water | Reacts violently. | [1][2] |

| Primary Byproducts | tert-Butylamine, Carbon Dioxide | [4] |

| Secondary Byproduct | 1,3-Di-tert-butylurea | [4] |

| Hydrolysis Rate | Qualitatively rapid; specific quantitative data is limited. | [2] |

Recommended Storage and Handling Protocols

To preserve the quality of this compound and ensure the safety of laboratory personnel, strict adherence to proper storage and handling procedures is essential.

3.1. Storage Conditions

Proper storage is the first line of defense against moisture-induced degradation. The following conditions are recommended:

| Storage Parameter | Recommendation | Rationale | Source |

| Temperature | 2-8°C (Refrigerated) | Reduces vapor pressure and slows potential side reactions. | [5] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture and oxygen. | [1] |

| Container | Tightly sealed, moisture-proof containers. | Prevents ingress of atmospheric moisture. | [1] |

| Location | Cool, dry, well-ventilated area away from heat and ignition sources. | Ensures stability and safety. | [1] |

| Incompatible Materials | Water, alcohols, amines, strong acids, and strong bases. | Prevents violent reactions and degradation. | [1] |

3.2. Handling Procedures

All handling of this compound should be performed in a controlled environment to minimize moisture exposure.

Experimental Protocols for Moisture Sensitivity Assessment

4.1. Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content in organic liquids.[6][7]

Objective: To quantify the water content in a sample of this compound.

Materials:

-

Karl Fischer titrator (coulometric or volumetric)

-

Anhydrous methanol or a specialized Karl Fischer solvent

-

Dry, gas-tight syringes

-

This compound sample

-

Inert gas supply (nitrogen or argon)

Procedure:

-

System Preparation: Ensure the Karl Fischer titrator is in a dry state and the titration vessel is purged with an inert gas to eliminate atmospheric moisture.

-

Solvent Blank: Add a known volume of anhydrous solvent to the titration vessel and perform a blank titration to determine the background moisture level.

-

Sample Introduction: Under a positive pressure of inert gas, draw a known volume or weight of the this compound sample into a dry, gas-tight syringe.

-

Titration: Inject the sample into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content of the sample, typically in parts per million (ppm) or percentage.

4.2. Monitoring Degradation by Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of this compound and detect the presence of its hydrolysis product, tert-butylamine.[8]

Objective: To qualitatively or quantitatively assess the degradation of this compound by detecting the formation of tert-butylamine.

Materials:

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

-

Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

-

Anhydrous solvent (e.g., hexane or dichloromethane) for sample dilution

-

Reference standards for this compound and tert-butylamine

-

Dry vials and syringes

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound and tert-butylamine in the chosen anhydrous solvent.

-

Sample Preparation: Under an inert atmosphere, dilute a known amount of the this compound sample in the anhydrous solvent.

-

GC Analysis: Inject the prepared standards and the sample into the GC.

-

Data Analysis:

-

Identify the retention times of this compound and tert-butylamine from the standard chromatograms.

-

Analyze the sample chromatogram for the presence and relative area of the tert-butylamine peak, which indicates the extent of hydrolysis.

-

Quantify the amount of this compound and tert-butylamine in the sample by comparing their peak areas to the calibration curves.

-

Conclusion

The high moisture sensitivity of this compound is a critical factor that must be managed to ensure its effective use in research and development. By implementing stringent storage and handling protocols to exclude atmospheric moisture, and by utilizing analytical techniques such as Karl Fischer titration and gas chromatography to monitor its purity, researchers can mitigate the risks of degradation and ensure the reliability of their experimental outcomes. While specific quantitative data on the hydrolysis kinetics of this compound is limited, a proactive and cautious approach to moisture control is the most effective strategy for maintaining the integrity of this valuable reagent.

References

- 1. nj.gov [nj.gov]

- 2. gvda-instrument.com [gvda-instrument.com]

- 3. This compound | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. icheme.org [icheme.org]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. mt.com [mt.com]

- 7. news-medical.net [news-medical.net]

- 8. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of tert-Butyl Isocyanate Reactions with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isocyanate is an important chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and polymers. Its reaction with alcohols to form carbamates (urethanes) is a fundamental transformation in organic chemistry. The bulky tert-butyl group introduces significant steric hindrance, which profoundly influences the reaction mechanism and kinetics compared to less hindered aliphatic or aromatic isocyanates. Understanding these mechanistic nuances is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes in drug development and other scientific endeavors. This technical guide provides a comprehensive overview of the core principles governing the reaction of this compound with alcohols, focusing on the reaction mechanism, influencing factors, and detailed experimental protocols for its study.

Core Reaction Mechanism

The reaction of this compound with an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group. This is generally considered a concerted process, although the formation of a transient zwitterionic intermediate has also been proposed, particularly in polar solvents.

A key feature of this reaction is the involvement of alcohol self-association. Alcohols in solution exist as monomers in equilibrium with hydrogen-bonded dimers, trimers, and higher-order oligomers.[1] These alcohol aggregates are often more reactive than the monomeric form.[1] The reaction is believed to proceed through a cyclic transition state where one alcohol molecule acts as the nucleophile while another facilitates the proton transfer.[1][2][3] This multimolecular mechanism helps to lower the activation energy of the reaction.[3]

The general uncatalyzed mechanism can be depicted as follows:

Factors Influencing the Reaction

Several factors significantly impact the rate and outcome of the reaction between this compound and alcohols. These include steric effects, the electronic nature of the alcohol, the solvent, and the presence of catalysts.

Steric Effects

The most dominant factor in the reactivity of this compound is the steric hindrance imposed by the bulky tert-butyl group. This steric bulk shields the electrophilic carbon of the isocyanate group, making it less accessible to nucleophilic attack by the alcohol. Consequently, this compound is significantly less reactive than linear aliphatic isocyanates (e.g., n-butyl isocyanate) and aromatic isocyanates (e.g., phenyl isocyanate).

The structure of the alcohol also plays a crucial role. The reactivity of alcohols with isocyanates generally follows the order: primary > secondary >> tertiary.[4] This trend is due to the increasing steric hindrance around the hydroxyl group, which impedes its approach to the isocyanate. The reaction of an isocyanate with a tertiary alcohol, such as tert-butanol, is extremely slow and often requires forcing conditions and catalysis.[5]

| Reactant Combination | Relative Reactivity | Primary Reason |

| n-Butyl Isocyanate + Primary Alcohol | High | Minimal steric hindrance |

| This compound + Primary Alcohol | Low | High steric hindrance from isocyanate |

| n-Butyl Isocyanate + Secondary Alcohol | Medium | Moderate steric hindrance from alcohol |

| This compound + Secondary Alcohol | Very Low | Combined high steric hindrance |

| n-Butyl Isocyanate + Tertiary Alcohol | Very Low | High steric hindrance from alcohol |

| This compound + Tertiary Alcohol | Extremely Low | Severe steric hindrance from both reactants |

Table 1: Qualitative Comparison of Relative Reactivities Based on Steric Hindrance.

Electronic Effects

The electronic properties of the alcohol can also influence the reaction rate. Electron-donating groups on the alcohol increase the nucleophilicity of the hydroxyl oxygen, which can lead to a modest increase in the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the alcohol, slowing down the reaction. However, for this compound, these electronic effects are generally secondary to the overwhelming influence of steric hindrance.

Solvent Effects

The solvent can have a significant impact on the reaction kinetics. Polar aprotic solvents can accelerate the reaction by stabilizing any charge separation in the transition state. Solvents capable of hydrogen bonding can either accelerate or decelerate the reaction. Aprotic solvents that are hydrogen-bond acceptors (e.g., ethers, ketones) can form hydrogen bonds with the alcohol, potentially reducing the extent of alcohol self-association and thus lowering the reaction rate.[4] In some cases, the solvent can participate in the reaction mechanism, leading to complex kinetic profiles.

Catalysis

Due to its low reactivity, reactions involving this compound often require a catalyst. A wide range of catalysts are known to promote the isocyanate-alcohol reaction, including tertiary amines and organometallic compounds.

-

Tertiary Amines (e.g., triethylamine, DABCO): These catalysts are thought to function by activating the alcohol through the formation of a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol.

-

Organometallic Compounds (e.g., dibutyltin dilaurate, ferric acetylacetonate): These catalysts can activate the isocyanate by coordinating to the nitrogen or oxygen atoms, making the carbonyl carbon more electrophilic. Alternatively, they can activate the alcohol by forming a metal alkoxide, which is a more potent nucleophile.[5]

The choice of catalyst can also influence the selectivity of the reaction, for example, by minimizing side reactions such as the formation of allophanates (from the reaction of the carbamate product with another isocyanate molecule).

Experimental Protocols

Studying the kinetics of the reaction between this compound and alcohols requires careful experimental design and appropriate analytical techniques to monitor the reaction progress. Due to the often slow nature of these reactions, in-situ monitoring is highly advantageous.

General Setup for Kinetic Experiments

-

Reagents and Solvent: Use high-purity, anhydrous reagents and solvents to avoid side reactions with water. This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: Maintain a constant and uniform temperature using a thermostated reaction vessel (e.g., a jacketed reactor connected to a circulating bath).

-

Mixing: Ensure efficient mixing to maintain homogeneity throughout the reaction.

-

Initial Concentrations: Choose appropriate initial concentrations of the reactants. Pseudo-first-order conditions (a large excess of one reactant, typically the alcohol) can simplify the kinetic analysis.

Monitoring the Reaction using In-situ FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the reaction.[6] The disappearance of the strong and characteristic N=C=O stretching band of the isocyanate group (around 2270 cm⁻¹) can be followed over time to determine the reaction rate.[7]

Methodology:

-

Equip the reaction vessel with an attenuated total reflectance (ATR) FTIR probe.

-

Record a background spectrum of the solvent and the alcohol at the reaction temperature.

-

Initiate the reaction by adding a known amount of this compound to the alcohol/solvent mixture.

-

Continuously acquire FTIR spectra at regular time intervals.

-

Plot the absorbance of the isocyanate peak as a function of time.

-

Use the Beer-Lambert law to relate the absorbance to the concentration of this compound.

-

Determine the rate constant from the concentration versus time data.

Monitoring the Reaction using HPLC Analysis

High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction by measuring the concentration of the reactants and/or the carbamate product over time.[3] This method involves taking aliquots from the reaction mixture at specific time points and quenching the reaction before analysis.

Methodology:

-

Set up the reaction as described in the general setup.

-

At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot to stop any further conversion. A common quenching agent is a primary or secondary amine (e.g., dibutylamine) in a suitable solvent, which reacts rapidly and quantitatively with the remaining isocyanate.[8]

-

Dilute the quenched sample to an appropriate concentration for HPLC analysis.

-

Analyze the samples by HPLC using a suitable column and mobile phase to separate the carbamate product and the derivatized isocyanate.

-

Quantify the components by comparing their peak areas to those of standard solutions of known concentrations.

-

Plot the concentration of the carbamate product (or the disappearance of the isocyanate) as a function of time to determine the reaction rate.

Conclusion

The reaction of this compound with alcohols is a sterically demanding transformation that proceeds through a nucleophilic addition mechanism, often involving alcohol aggregates. The significant steric hindrance of the tert-butyl group leads to substantially lower reactivity compared to other isocyanates, making catalysis often necessary. The reaction rate is highly dependent on the structure of the alcohol, with primary alcohols being the most reactive. A thorough understanding of these mechanistic principles, coupled with robust experimental techniques such as in-situ FTIR and HPLC analysis, is essential for the effective utilization of this compound in the synthesis of carbamates for pharmaceutical and other applications. This guide provides a foundational understanding for researchers and professionals working in these fields to better control and optimize these important chemical transformations.

References

- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 2. mdpi.com [mdpi.com]

- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. mdpi.com [mdpi.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility of Tert-Butyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isocyanate (TBIC) is a versatile reagent in organic synthesis, prized for its role in the formation of ureas, carbamates, and other nitrogen-containing compounds. Its bulky tert-butyl group can impart unique steric and electronic properties to target molecules, making it a valuable tool in drug discovery and materials science. However, its high reactivity, particularly towards nucleophiles, presents unique challenges for its handling and characterization, including the precise determination of its solubility in common organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, addresses the practical considerations for its use in solution, and outlines experimental approaches for solubility determination.

Core Concepts: Solubility vs. Reactivity

The discussion of this compound's behavior in various solvents is dominated by its high electrophilicity. The isocyanate functional group (-N=C=O) readily reacts with nucleophiles, most notably protic solvents such as water and alcohols. This reactivity can be mistaken for or mask true solubility.

-

Solubility : The maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure.

-

Miscibility : The property of two substances to mix in all proportions, forming a homogeneous solution. For liquids, this is often used interchangeably with "fully soluble."

-

Reactivity : The tendency of a substance to undergo chemical reaction. In the case of TBIC, this is most pronounced with solvents containing active hydrogens.

Due to its reactive nature, traditional equilibrium solubility studies can be challenging. The compound may degrade or react with the solvent, leading to inaccurate measurements. Therefore, much of the available information on the "solubility" of this compound is qualitative, often referring to its miscibility with non-reactive solvents.

Quantitative Data on Solubility and Miscibility

Quantitative data on the equilibrium solubility of this compound in organic solvents is scarce in publicly available literature. This is likely due to its high reactivity, which complicates standard equilibrium solubility measurement techniques. However, based on information from various chemical suppliers and safety data sheets, a qualitative understanding of its solubility can be established.